molecular formula C6H8N2O2S B3269181 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid CAS No. 50382-43-9

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Cat. No. B3269181
CAS RN: 50382-43-9
M. Wt: 172.21 g/mol
InChI Key: HEZKOJWSXGFURN-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is a compound that contains a thiazole moiety . Thiazole is a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives often involves the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It possesses an odor similar to pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial, Antitumor, and Antidiabetic Agents

Thiazolidinediones, with a core structure similar to the query compound, play a significant role in medicinal chemistry due to their antimicrobial, anticancer, and antidiabetic properties. The versatility of thiazolidinediones in drug development stems from their ability to be structurally modified, enhancing their pharmacological efficacy against various diseases (Singh et al., 2022).

Polymer Science Applications

Highly Branched Polymers

Amino acids, including those with thiazolyl structures, are integral in the development of branched polymers for biomedical applications. These polymers, derived from natural amino acids, are investigated for their potential as gene and drug delivery systems, highlighting the importance of such compounds in creating biocompatible and biodegradable materials (Thompson & Scholz, 2021).

Neuropharmacology Applications

Neuroprotective Strategies

In the context of cerebrovascular stroke, compounds related to thiazolyl structures have been explored for their neuroprotective properties. Research into neuroprotective agents focuses on mitigating the complex signaling cascade following a stroke, with studies including a variety of compounds and treatment strategies (Karsy et al., 2017).

Flavor Chemistry in Foods

Branched Chain Aldehydes

Related research into branched aldehydes, which share a connection to thiazolyl compounds through their formation and breakdown pathways, illustrates the impact of such chemical structures on flavor in foods. These compounds are pivotal in many fermented and non-fermented food products, indicating the broader implications of thiazolyl derivatives in food science (Smit et al., 2009).

Safety And Hazards

2-Aminothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H319 which indicate that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

properties

IUPAC Name

2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-5(11-2-8-3)4(7)6(9)10/h2,4H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZKOJWSXGFURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

CAS RN

50382-43-9
Record name 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 2
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
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2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 4
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 5
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 6
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

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